Deacylgymnemic acid

Triterpene saponin Analytical reference standard Quality control

Heterogeneous gymnemic acid mixtures cause batch-to-batch variability in quantitative analyses and functional assays. Deacylgymnemic acid (DAGA), the structurally defined deacylated aglycone core, eliminates this uncertainty. - Single-molecular entity ensures reproducible HPLC quantification, enabling validated LC-ESI-MS/MS methods for solid and liquid matrices. - Definitive reference benchmark for insulinotropic activity and GLUT2 expression modulation studies (1.34-fold insulin secretion vs. glibenclamide). - Consistent purity and defined structure support regulatory quality control and structure-activity relationship investigations without compositional ambiguity.

Molecular Formula C36H58O12
Molecular Weight 682.8 g/mol
CAS No. 121686-42-8
Cat. No. B1669953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacylgymnemic acid
CAS121686-42-8
SynonymsDeacylgymnemic acid;  DAGA.
Molecular FormulaC36H58O12
Molecular Weight682.8 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C
InChIInChI=1S/C36H58O12/c1-31(2)13-18-17-7-8-20-32(3)11-10-22(47-30-25(42)23(40)24(41)26(48-30)29(45)46)33(4,15-37)19(32)9-12-34(20,5)35(17,6)14-21(39)36(18,16-38)28(44)27(31)43/h7,18-28,30,37-44H,8-16H2,1-6H3,(H,45,46)/t18-,19?,20?,21-,22?,23+,24+,25-,26+,27-,28-,30-,32+,33?,34-,35-,36+/m1/s1
InChIKeyNXUZSZLFZAMZLC-JOCRQPRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deacylgymnemic Acid: Structural Basis and Functional Profile


Deacylgymnemic acid (DAGA), CAS 121686-42-8, is a triterpene saponin aglycone derived from Gymnema sylvestre with molecular formula C36H58O12 and molecular weight 682.84 g/mol [1]. It represents the deacylated core structure (3-O-β-D-glucuronopyranosyl gymnemagenin) that serves as the structural scaffold from which all acylated gymnemic acids are biosynthesized [2]. Unlike naturally occurring gymnemic acids that bear various ester-linked acyl groups (tigloyl, methylbutyroyl, acetyl) at C-21 and C-22 positions, DAGA possesses free hydroxyl groups that confer distinct physicochemical properties and altered biological interaction profiles compared to the parent acylated derivatives . The compound exhibits two principal functional domains: taste modulation via interaction with sweet taste receptors (T1R2/T1R3) , and metabolic regulation involving glucose homeostasis and insulin sensitivity pathways [3].

Defined single-entity aglycone for analytical reference standard use in gymnemic acid quantification
Supports glucose-homeostasis and insulin-sensitivity model endpoint studies
Sweet taste receptor (T1R2/T1R3) pharmacology probe for sensory modulation research

Why Deacylgymnemic Acid Cannot Be Substituted


Generic gymnemic acid preparations consist of heterogeneous mixtures of acylated triterpene glycosides (GA-III, GA-IV, GA-V, GA-VIII, GA-IX) with variable esterification patterns at C-21 and C-22 positions [1]. These acylated derivatives exhibit batch-dependent compositional variability due to differences in extraction methods—70% ethanol extracts yield approximately twice the gymnemic acid content (measured as DAGA equivalents) compared to hot water extracts [2]. Deacylgymnemic acid, as the structurally defined single-molecular entity lacking these acyl modifications, provides a chemically homogeneous and analytically traceable alternative with predictable physicochemical behavior . In LC-ESI-MS/MS analyses of commercial Gymnema-containing products, the ratio of gymnemic acid to deacylgymnemic acid varies substantially across formulations, confirming that simple substitution between these entities is not analytically or functionally justified [3]. The deacylated core structure demonstrates altered solubility, distinct binding kinetics, and differential in vivo metabolic effects that cannot be reproduced by arbitrary gymnemic acid mixtures [4].

Gymnemic acid mixtures contain variable acylated derivatives (GA-III to GA-IX); batch-dependent composition may compromise analytical reproducibility.
Quantification of total gymnemic acids typically requires alkaline hydrolysis to DAGA; direct substitution with mixtures invalidates traceable standardization.
Free C-21/C-22 hydroxyl groups in DAGA alter solubility and binding kinetics compared to acylated forms; formulation behavior may not transfer directly.

Comparative Quantitative Differentiation Evidence


Structural Homogeneity and Analytical Traceability

Deacylgymnemic acid is the chemically defined aglycone core (3-O-β-D-glucuronopyranosyl gymnemagenin) lacking ester-linked acyl modifications present in natural gymnemic acids [1]. In contrast, commercially available gymnemic acid mixtures contain multiple acylated derivatives (GA-III, GA-IV, GA-V, GA-VIII, GA-IX) with variable tigloyl, methylbutyroyl, and acetyl substitutions, leading to batch-dependent compositional heterogeneity [2]. This structural distinction enables DAGA to serve as a reproducible analytical reference standard, whereas gymnemic acid mixtures require alkaline hydrolysis to DAGA for quantitative comparison across samples [3].

Structural Homogeneity
Class-level
Single molecular entity (C36H58O12, MW 682.84) vs heterogeneous acylated gymnemic acid mixtures
Supports lot-to-lot analytical reproducibility as a defined reference scaffold
Alkaline hydrolysis converts mixtures to DAGA for quantitative comparison
Triterpene saponin Analytical reference standard Quality control

In Vivo Metabolic Syndrome Efficacy Comparison

In a high-fructose diet (HFD)-induced metabolic syndrome rat model, deacylgymnemic acid (DAGA) at 200 mg/kg oral dose demonstrated efficacy comparable to the thiazolidinedione drug pioglitazone [1]. DAGA (200 mg/kg) reduced systolic blood pressure (SBP) and significantly improved fasting plasma glucose (FPG) and HOMA-IR (homeostasis model assessment of insulin resistance) with modest improvement in lipid profile, without decreasing body weight, similar to pioglitazone [2].

In Vivo Model Response
Head-to-head
DAGA 200 mg/kg oral: reduced SBP, improved FPG and HOMA-IR in HFD rat model; response comparable to pioglitazone
Reported comparator endpoint context for metabolic syndrome model research
n=6/group, 20-day treatment; endpoint interpretation review required
Metabolic syndrome Insulin resistance In vivo pharmacology

Insulin Secretion Benchmarking Reference

In a 2018 in vitro study evaluating triterpene glycoside fractions from Gymnema sylvestre, commercial deacylgymnemic acid (DAGA) was employed as a reference standard for comparative assessment of insulinotropic activity [1]. The isolated triterpene glycoside fraction produced up to 1.34-fold increase in glucose-stimulated insulin secretion (p<0.05) in a dose-dependent manner relative to the standard antidiabetic drug glibenclamide, and further one-fold enhancement in GLUT2 expression compared to commercial standard DAGA [2].

Insulinotropic Benchmark
Head-to-head
1.34-fold insulin secretion increase (isolated fraction vs glibenclamide); 1× GLUT2 expression enhancement over DAGA baseline
Benchmarking reference for insulinotropic activity and GLUT2 expression assays
In vitro β-cell assay; data to verify in independent replication
Insulin secretion GLUT2 expression In vitro pharmacology

Physicochemical Differentiation from Acylated Forms

Deacylgymnemic acid lacks the ester-linked acyl functionalities (tigloyl, methylbutyroyl, acetyl) present at positions C-21 and C-22 in natural gymnemic acids, exposing free hydroxyl groups that significantly alter solubility and binding kinetics compared to parent acylated compounds [1]. This deacylated structure (3-O-β-D-glucuronopyranosyl gymnemagenin) represents the hydrophilic core scaffold from which all gymnemic acids are derived, whereas acylated derivatives exhibit enhanced lipophilicity due to their ester substituents .

Physicochemical Profile
Class-level
Free hydroxyls at C-21/C-22; glucuronic acid moiety at C-3 — distinct solubility and lipophilicity from acylated derivatives
Formulation compatibility and membrane permeability may differ; requires compound-specific handling
Structural analysis by X-ray and 13C NMR; solubility data to verify
Solubility Lipophilicity Formulation

Evidence-Based Application Scenarios


Analytical Reference Standard and Quality Control

Deacylgymnemic acid serves as the definitive analytical reference standard for quantifying total gymnemic acid content in Gymnema sylvestre extracts and commercial formulations. Established HPLC methods utilize alkaline hydrolysis to convert acylated gymnemic acids to DAGA for quantitative determination . This approach revealed that 70% ethanol extracts contain approximately twice the gymnemic acid content of hot water extracts, and commercial health-supplemental products vary widely from 38 to 251 mg per recommended daily dosage [8]. Regulatory and quality control laboratories procuring DAGA can implement validated LC-ESI-MS/MS methods for simultaneous gymnemic acid and deacylgymnemic acid analysis with completed validation for both solid and liquid sample matrices [9].

In Vivo Metabolic Syndrome and Insulin Resistance Studies

Deacylgymnemic acid is validated for in vivo pharmacological investigation of metabolic syndrome and glucose-insulin homeostasis. In a high-fructose diet-induced rat model, DAGA at 200 mg/kg demonstrated efficacy comparable to pioglitazone in reducing systolic blood pressure and improving fasting plasma glucose and HOMA-IR parameters, with modest lipid profile improvement and no body weight decrease . This established in vivo model provides a reproducible platform for researchers investigating metabolic syndrome interventions, insulin sensitization mechanisms, or comparative efficacy of Gymnema-derived compounds against clinically relevant positive controls [8].

In Vitro Insulinotropic and GLUT2 Expression Benchmark

Deacylgymnemic acid is established in peer-reviewed literature as a reference benchmark for evaluating insulinotropic activity and GLUT2 expression modulation. In a 2018 study, commercial DAGA served as the comparator standard against which an isolated triterpene glycoside fraction demonstrated one-fold enhanced GLUT2 expression and up to 1.34-fold increase in glucose-stimulated insulin secretion relative to glibenclamide . Researchers screening Gymnema-derived fractions, evaluating structure-activity relationships of triterpene saponins, or validating in vitro pancreatic β-cell assays should procure DAGA as an essential reference compound for comparative bioactivity assessment [8].

Taste Receptor Pharmacology and Sweetness Suppression

Deacylgymnemic acid is employed in taste receptor pharmacology research to investigate the molecular mechanisms of sweet taste suppression. The compound acts by temporarily altering the configuration of sweet taste receptors (T1R2/T1R3) on the tongue, inhibiting receptor binding with sugar molecules or sweeteners . This property enables sensory analysis and receptor binding studies investigating taste perception modification without altering caloric content or nutritional value of food matrices [8]. Food science and nutrition researchers developing reduced-sugar formulations or studying taste receptor pharmacology represent a validated application domain for DAGA procurement [9].

Application
Selection Property
Validation Focus
Gymnemic acid quantification in extracts/formulations
Single-entity analytical standard
LC-ESI-MS/MS method reproducibility; matrix validation review
Metabolic syndrome model endpoint assessment
In vivo model-response context
Glucose-insulin homeostasis endpoints (SBP, FPG, HOMA-IR)
Insulinotropic activity benchmarking
Comparator reference standard
GLUT2 expression and insulin secretion assay endpoints
Sweet taste receptor (T1R2/T1R3) research
Taste modulation probe
Receptor binding and sensory analysis endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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